molecular formula C28H27FN4O3 B2946341 Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(m-tolyl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251569-41-1

Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(m-tolyl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2946341
CAS No.: 1251569-41-1
M. Wt: 486.547
InChI Key: KDDKGPYVXJKOCP-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(m-tolyl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • 2-(4-(m-Tolyl)piperazin-1-yl): A piperazine ring substituted with a methylphenyl group (m-tolyl), influencing electronic and steric properties.
  • 7-Methyl carboxylate: An ester group modulating solubility and metabolic stability.

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)methyl]-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O3/c1-19-4-3-5-23(16-19)31-12-14-32(15-13-31)28-30-25-17-21(27(35)36-2)8-11-24(25)26(34)33(28)18-20-6-9-22(29)10-7-20/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDKGPYVXJKOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(m-tolyl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C28H27FN4O3
  • Molecular Weight : 486.547 g/mol
  • Purity : Typically around 95% .

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis.

Tyrosinase Inhibition

Recent studies have shown that derivatives of the piperazine moiety, including those similar to this compound, exhibit competitive inhibition of Agaricus bisporus tyrosinase (AbTYR). The compound demonstrated an IC50 value significantly lower than that of the standard inhibitor kojic acid, indicating a potent antimelanogenic effect without cytotoxicity .

Efficacy and Selectivity

The compound's selectivity for tyrosinase over other enzymes was highlighted in kinetic studies. For instance, compounds derived from the same structural framework showed IC50 values in the low micromolar range, suggesting strong inhibitory potential against tyrosinase while maintaining safety profiles .

Case Study 1: Inhibition of Melanin Production

In vitro studies using B16F10 melanoma cells revealed that the compound effectively reduced melanin production. The absence of cytotoxic effects at effective concentrations underscores its potential as a therapeutic agent for hyperpigmentation disorders .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the piperazine ring and fluorobenzyl substituent significantly influenced the inhibitory potency against tyrosinase. The presence of the m-tolyl group was found to enhance binding affinity due to additional hydrophobic interactions within the active site of the enzyme .

Comparative Analysis

The following table summarizes key findings regarding various derivatives related to this compound:

CompoundIC50 (µM)ActivityNotes
Kojic Acid17.76Reference InhibitorStandard for comparison
Compound 260.18Strong inhibitorNo cytotoxicity observed
Compound 940.43Least effectivePossible steric hindrance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from the provided evidence, share functional or structural similarities with the target molecule. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Substituents/Key Groups Molecular Formula Molecular Weight (g/mol) Notes
Target Compound Quinazoline-3,4-dihydro-4-one 3-(4-Fluorobenzyl), 2-(4-(m-tolyl)piperazin-1-yl), 7-methyl carboxylate Not explicitly provided Not provided Methyl ester, m-tolyl piperazine
A22 () Phthalazin-1(2H)-one 4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl) C27H29F3N4O2 499.23226 Bulky difluorocyclohexane group
Compound 33 () Quinazoline-4(3H)-one 2-((4-(Trifluoromethyl)benzyl)thio), 7-carboxylic acid C17H12F3N2O3S 381.0521 Trifluoromethyl thioether
1146034-20-9 () Quinazoline-3,4-dihydro-4-one 3-(4-Chlorobenzyl), 7-carboxamide (N-(4-fluorobenzyl)) Not provided Not provided Chloro/fluoro benzyl, carboxamide
Compound Triazolopyrimidinone 3-(4-Fluorobenzyl), 6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) C23H22FN7O2 447.474 Triazole core, phenylpiperazine

Core Heterocycle Variations

  • Quinazoline vs. Phthalazinone (A22): The target’s quinazoline core differs from A22’s phthalazinone, altering nitrogen positioning and electronic distribution. Phthalazinones may exhibit distinct binding affinities due to their planar structure .

Substituent Analysis

  • Piperazine Modifications: Target vs. A22: The m-tolyl group (electron-donating methyl) contrasts with A22’s 4,4-difluorocyclohexane carbonyl (electron-withdrawing, lipophilic). This difference may impact solubility and target engagement .
  • 7-Position Functional Groups :
    • Methyl Ester (Target) : Offers hydrolytic stability and improved membrane permeability over carboxylic acids (e.g., Compound 33) .
    • Carboxamide () : The amide group may enhance hydrogen bonding but reduce oral bioavailability compared to esters .

Physicochemical Properties

  • Molecular Weight : The target’s estimated molecular weight (~500–550 g/mol) aligns with A22 (499.23) but exceeds Compound 33 (381.05). Higher weights may influence pharmacokinetics (e.g., absorption) .
  • Fluorine Substitution: The 4-fluorobenzyl group in the target and ’s compound enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs .

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